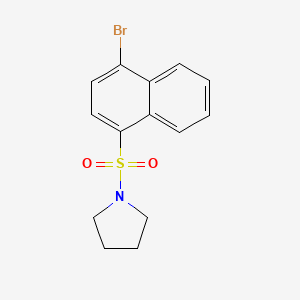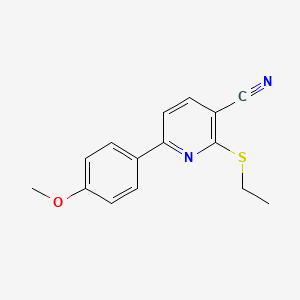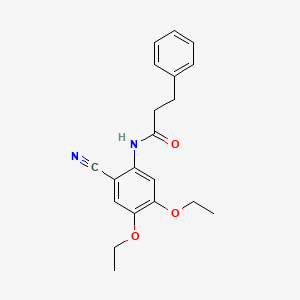
4-Bromo-1-(pyrrolidinylsulfonyl)naphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-(pyrrolidinylsulfonyl)naphthalene is an organic compound with the molecular formula C14H14BrNO2S. This compound is characterized by the presence of a bromine atom, a pyrrolidinylsulfonyl group, and a naphthalene ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Mecanismo De Acción
Target of Action
The pyrrolidine ring, a key component of this compound, is widely used in medicinal chemistry to obtain compounds for the treatment of human diseases . The pyrrolidine ring is known for its ability to efficiently explore the pharmacophore space due to sp3-hybridization .
Mode of Action
The pyrrolidine ring and its derivatives have been reported to have target selectivity . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The pyrrolidine ring is known to contribute to the stereochemistry of the molecule, which can influence the pharmacokinetic profile .
Result of Action
Compounds containing a pyrrolidine ring have been associated with various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The pyrrolidine ring is known for its increased three-dimensional (3d) coverage due to the non-planarity of the ring, a phenomenon called "pseudorotation" . This suggests that the compound’s action may be influenced by its spatial orientation and the 3D environment in which it operates.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-(pyrrolidinylsulfonyl)naphthalene typically involves the following steps:
Starting Material: The synthesis begins with 4-bromo-1,8-naphthalic anhydride.
Alkylation: The anhydride is alkylated to introduce the pyrrolidinyl group.
Sulfonylation: The alkylated product is then sulfonylated to introduce the sulfonyl group.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions is common to ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-1-(pyrrolidinylsulfonyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Aplicaciones Científicas De Investigación
4-Bromo-1-(pyrrolidinylsulfonyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the development of fluorescent probes for detecting metal ions and other analytes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of dyes and pigments, as well as in the development of new materials for electronic applications
Comparación Con Compuestos Similares
- 4-Bromo-1,8-naphthalic anhydride
- 4-Bromo-1-naphthaleneboronic acid
- 4-Bromo-1-naphthol
Comparison: 4-Bromo-1-(pyrrolidinylsulfonyl)naphthalene is unique due to the presence of both the pyrrolidinylsulfonyl group and the bromine atom. This combination imparts distinct chemical properties, making it useful in specific applications such as the development of fluorescent probes. In contrast, similar compounds like 4-Bromo-1,8-naphthalic anhydride and 4-Bromo-1-naphthaleneboronic acid have different functional groups, leading to variations in their reactivity and applications .
Propiedades
IUPAC Name |
1-(4-bromonaphthalen-1-yl)sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2S/c15-13-7-8-14(12-6-2-1-5-11(12)13)19(17,18)16-9-3-4-10-16/h1-2,5-8H,3-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNBOSQUNZVPCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[(methylamino)carbonyl]amino}ethyl 1-naphthylcarbamate](/img/structure/B5583000.png)
![{1-[3-(dimethylamino)-1,2,4-thiadiazol-5-yl]-3-propylpiperidin-3-yl}methanol](/img/structure/B5583003.png)


![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(1H-pyrrol-2-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5583034.png)
![4-{5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5583038.png)
![N,N-dimethyl-3-oxo-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decane-8-sulfonamide](/img/structure/B5583040.png)

![N-(4-methylphenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B5583045.png)
![1,5-Dimethyl-4-[methyl-(naphthalen-2-yldiazenyl)amino]-2-phenylpyrazol-3-one](/img/structure/B5583054.png)
![4-[4-(ethylsulfonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5583059.png)
![6-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-2H-chromen-2-one](/img/structure/B5583063.png)
![1-tert-butyl-4-{[4-(2-methylphenoxy)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5583069.png)
![2,8-dimethyl-3-[(4-methyl-1-piperidinyl)methyl]-4-quinolinol](/img/structure/B5583071.png)
